N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE
Beschreibung
Eigenschaften
Molekularformel |
C26H24N2O3 |
|---|---|
Molekulargewicht |
412.5g/mol |
IUPAC-Name |
N-[9,10-dioxo-4-(2,4,6-trimethylanilino)anthracen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-14-12-15(2)24(16(3)13-14)27-20-10-11-21(28(5)17(4)29)23-22(20)25(30)18-8-6-7-9-19(18)26(23)31/h6-13,27H,1-5H3 |
InChI-Schlüssel |
PXIUAUBQBDPJKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves several steps. One common method starts with the acylation of nitroaniline using chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine . The key step in this synthesis is the reduction of the amide carbonyl group using borane-tetrahydrofuran complex (BH3·THF). Finally, the desired compound is obtained through a series of purification steps .
Analyse Chemischer Reaktionen
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peracetic acid and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can lead to the formation of amines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems .
Wirkmechanismus
The mechanism of action of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE can be compared with other similar compounds, such as N-[4-(benzoylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide . While both compounds share similar structural features, the presence of different substituents (mesitylamino vs. benzoylamino) can lead to variations in their chemical properties and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
